![molecular formula C13H24O3Si B12565895 (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane CAS No. 192142-99-7](/img/structure/B12565895.png)
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C13H24O3Si. This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is commonly used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane typically involves the reaction of norbornene with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{Norbornene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The triethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the triethoxy groups.
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane involves its ability to form stable bonds with other molecules. The triethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in forming stable coatings and adhesives. The bicyclic structure also contributes to its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with a different position of the double bond.
5-(Triethoxysilyl)-2-norbornene: Another compound with a norbornene moiety and triethoxy groups.
Uniqueness
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is unique due to its specific bicyclic structure and the position of the double bond, which imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
192142-99-7 |
|---|---|
Fórmula molecular |
C13H24O3Si |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-1-enyl(triethoxy)silane |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h11H,4-10H2,1-3H3 |
Clave InChI |
ZNUGTBDONWLTAT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=C2CCC(C2)C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


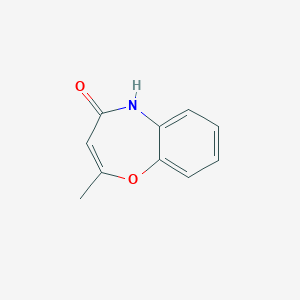
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

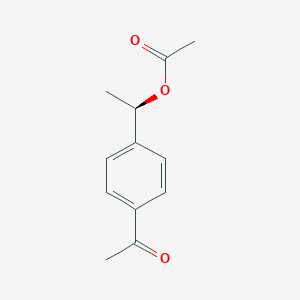

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
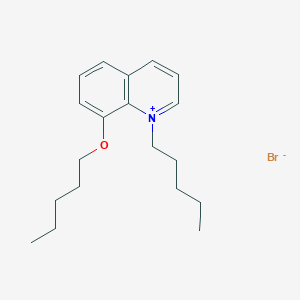

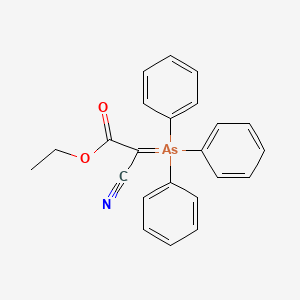
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
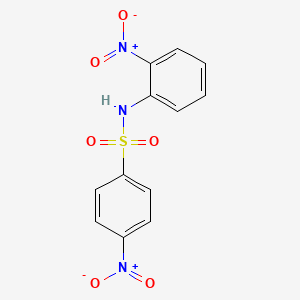

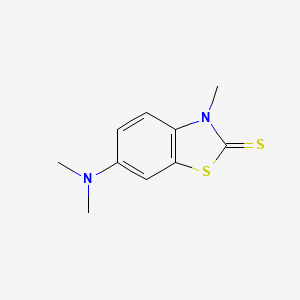
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
